Synthetic Utility: Regioselective Alkylation Yield with NusB-NusE Probe 5a
In the synthesis of small molecule modulators targeting the NusB-NusE protein-protein interaction, the reaction of this specific diamine with an epoxide-containing probe (5a) regioselectively afforded a single product in a 65% isolated yield [1]. This demonstrates a specific and productive reactivity profile for this compound that is not necessarily transferable to other diamines, which may lead to different regioisomers, lower yields, or complex mixtures.
| Evidence Dimension | Regioselective Reaction Yield |
|---|---|
| Target Compound Data | 65% isolated yield |
| Comparator Or Baseline | No direct comparator data reported in the same study; yield is specific to this compound in this reaction scheme. |
| Quantified Difference | Not applicable; data is for the target compound only. |
| Conditions | Reaction with 2-[(4-nitrophenoxy)methyl]oxirane in ethanol to yield a specific propanol derivative. |
Why This Matters
This provides a verified synthetic performance benchmark, assuring procurement teams and chemists of the compound's reactivity and utility as a specific building block for producing complex libraries.
- [1] Identification and validation of small molecule modulators of the NusB-NusE interaction. (n.d.). In scite.ai. Retrieved from search results. View Source
